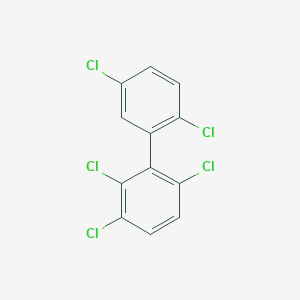

2,2',3,5',6-Pentachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-8(14)7(5-6)11-9(15)3-4-10(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNNLIMMEXHBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038301 | |

| Record name | 2,2',3,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38379-99-6 | |

| Record name | PCB 95 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38379-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038379996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YO8J06WCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transport and Global Distribution of 2,2 ,3,5 ,6 Pentachlorobiphenyl

Atmospheric Transport and Deposition Mechanisms

Atmospheric transport is the primary pathway for the global distribution of PCBs, including 2,2',3,5',6-pentachlorobiphenyl. This process involves the compound becoming airborne, traveling with air currents, and eventually being deposited back onto land and water surfaces.

Table 1: Physical Properties of this compound (PCB 95) Relevant to Volatilization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₅Cl₅ | nih.gov |

| Molecular Weight | 326.4 g/mol | nih.gov |

| Henry's Law Constant (H) | See Reference | henrys-law.org |

Note: Specific experimental values for the Henry's Law Constant can vary with temperature and measurement method. researchgate.netresearchgate.net The Log Kₒw value is a computed estimate.

Once in the atmosphere, this compound can exist in the vapor phase or adsorbed to airborne particles (aerosols). The tendency to associate with the particulate phase generally increases with the degree of chlorination. nih.gov This adsorption to aerosols is a critical mechanism for the long-range transport of more highly chlorinated PCBs. These particles can be carried by wind currents for thousands of kilometers, leading to the contamination of remote ecosystems like the Arctic. nih.govcopernicus.org

Studies have documented the presence of PCBs in the Arctic atmosphere, with concentrations in the range of <5–30 pg/m³. nih.gov Record-high peaks in Arctic PCB concentrations have been linked to the long-range transport of emissions from biomass burning, such as agricultural and forest fires. copernicus.orgresearchgate.net These events release soil-bound PCBs into the atmosphere, which are then transported in the smoke plume, demonstrating a potent mechanism for the dispersion of these compounds. copernicus.orgresearchgate.net The process of reversible atmospheric deposition and re-volatilization is often termed the "grass-hopper" effect. copernicus.org

Partitioning Dynamics in Environmental Compartments

The fate of this compound in the environment is heavily influenced by how it partitions between different environmental media, such as water, sediment, soil, and air. This behavior is largely driven by the compound's hydrophobicity (its tendency to avoid water).

Due to their low water solubility, pentachlorobiphenyls tend to adsorb strongly to sediments in aquatic systems. nih.gov The sediment-water partition coefficient (Kp) quantifies this distribution. In studies of PCB release from river sediments, pentachlorobiphenyls were found to comprise 3-5% of the PCB mass in the aqueous phase, which is consistent with their lower solubility compared to less chlorinated congeners. epa.gov The partitioning process is complex, with PCBs that have fewer chlorine atoms in the ortho positions (relative to the bond between the phenyl rings) binding more strongly to black carbon (a component of sediment organic matter). hudsonriver.org

In terrestrial environments, this compound binds strongly to soil particles, particularly the organic matter fraction. dss.go.th The soil-water partition coefficient (Kd) is often normalized to the fraction of organic carbon (foc) in the soil to yield the organic carbon-water (B12546825) partition coefficient (Koc), which provides a more consistent measure across different soil types. nj.gov The primary mechanism for adjusting soil-water partition-based remediation standards for organic contaminants often involves site-specific soil organic content. nj.gov For hydrophobic chemicals like PCBs, a strong correlation exists between the Koc and the octanol-water partition coefficient (Kow). dss.go.thnih.gov

Table 2: Partition Coefficients for this compound (PCB 95)

| Partition Coefficient | Log Value | Source/Method |

|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.5 | Computed by PubChem (XLogP3) nih.gov |

| Log Kp (Sediment-Water Partition Coefficient) | 6.13 | hudsonriver.org |

Note: Kp and Koc values are specific to the sediment/soil properties and conditions under which they were measured or estimated. The Log Koc value is an estimation based on a published correlation and the computed Log Kow.

Observed Global and Regional Distribution Patterns

As a result of its persistence and capacity for long-range transport, this compound, along with other PCB congeners, exhibits a ubiquitous global distribution. nih.gov PCBs are routinely detected in environmental samples from air, water, soil, and sediment across the globe.

Monitoring programs in the Great Lakes have shown the presence of PCBs in water, sediment, and biota for decades. nih.govnih.govepa.gov While concentrations have generally declined since their production was banned, they persist in the environment. epa.govstateofgreatlakes.net Analysis of sediment cores from the Great Lakes indicates that Aroclor mixtures were the dominant sources, with redistribution of PCBs occurring in some lakes after the 1980s. researchgate.net

Similarly, the Arctic, despite being far from major industrial sources, acts as a sink for persistent organic pollutants like PCBs. nih.govamap.no A west-to-east gradient of PCB levels has been identified in the Arctic, with higher concentrations often found in the Eastern Arctic. nih.gov Contaminated soils at former radar stations in the Arctic have also served as local sources to the surrounding environment. amap.no

In urban and industrial areas, soil concentrations of PCBs are typically higher than in rural or remote locations. epa.govtreefund.org A study along an urban-rural gradient in Shanghai found that industrial development and road density influenced the accumulation rates of various PCB congeners in soil. nih.gov Similarly, a study of residential soils in East Chicago, an industrial area on Lake Michigan, found a wide range of PCB concentrations, with levels driven by proximity to sources and the total organic carbon content of the soil. nih.gov While many studies focus on total PCBs or a select group of indicator congeners, the presence of this compound is confirmed as a component of these complex environmental mixtures. hudsonriver.orgnih.gov

Presence in Aquatic Ecosystems (e.g., Rivers, Marine Sediments)

The hydrophobic nature of this compound leads to its partitioning from the water column and accumulation in sediments of aquatic environments. bver.co.krwolkersdorfer.info Rivers and marine sediments often act as sinks for this and other PCB congeners.

Studies have documented the presence of various PCB congeners in river sediments. For instance, a study of the Subarnarekha River in India detected eleven different PCB congeners, with 2,3,4,5,6-pentachlorobiphenyl (B96224) (PCB-116) being the most predominant at one site. researchgate.net Research conducted by the U.S. Geological Survey in the Neponset River in eastern Massachusetts involved the collection of sediment samples to determine the concentrations and sources of PCBs. usgs.gov

Marine sediments also serve as a significant reservoir for PCBs. A study analyzing core sediments from the intertidal areas of the Yellow and Bohai Seas found that higher chlorinated PCBs tend to deposit in the intertidal zone due to their strong adsorption to particles. bver.co.kr The data from this study provides insight into the historical trends of PCB contamination in the region.

Concentrations of Selected PCB Congeners in Marine Sediments

| PCB Congener | Concentration Range (ng/g dry weight) | Location | Source |

|---|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl (CB52) | 0.16 (MDL) | Yellow and Bohai Seas | bver.co.kr |

| 2,2',4,5,5'-Pentachlorobiphenyl (CB101) | 0.20 (MDL) | Yellow and Bohai Seas | bver.co.kr |

| 2,3',4,4',5-Pentachlorobiphenyl (B1678578) (CB118) | Not specified | Lake Michigan | epa.gov |

MDL: Method Detection Limit

Detection in Terrestrial Environments (e.g., Soils)

Similar to aquatic sediments, soils are a major repository for PCBs due to their chemical properties. tercenter.orgresearchgate.net Contamination of terrestrial environments can occur through various means, including atmospheric deposition, spills, and the land application of contaminated materials. tercenter.orgresearchgate.net

Research has shown that the adsorption of PCBs to soil is influenced by factors such as the soil's organic carbon content. ccme.ca Higher organic matter content generally leads to stronger adsorption, reducing the likelihood of leaching into groundwater but also potentially decreasing the rate of biodegradation. ccme.ca

A study investigating the remediation of PCB-contaminated soils utilized samples from an industrial area with a total PCB concentration of about 250 μg/kg. researchgate.net This study highlighted the presence of various congeners, including 2,3',4,4',5-Pentachlorobiphenyl, and explored methods for their removal. researchgate.net In Canada, soil quality guidelines have been established for pentachlorophenol, a compound with some similar environmental behaviors to PCBs, with concentrations at wood treatment sites ranging from 0.049 to 16,000 mg/kg. ccme.ca

Reported PCB Concentrations in Soil

| PCB Congener/Mixture | Concentration | Location/Context | Source |

|---|---|---|---|

| Total PCBs | ~250 µg/kg | Industrial area soil | researchgate.net |

| 2,3',4,4',5-Pentachlorobiphenyl | 28 µg/kg (in unplanted soil) | Industrial area soil | researchgate.net |

| Pentachlorophenol (PCP) | 0.049 to 16,000 mg/kg | Canadian wood treatment sites | ccme.ca |

Biogeochemical Transformation and Degradation Pathways of 2,2 ,3,5 ,6 Pentachlorobiphenyl

Microbial Degradation Processes

The breakdown of 2,2',3,5',6-pentachlorobiphenyl in the environment is a complex process driven by various microbial communities. These processes are broadly categorized into anaerobic reductive dechlorination and aerobic biotransformation, each playing a crucial role in the ultimate degradation of this compound.

Anaerobic Reductive Dechlorination Mechanisms

Under anaerobic conditions, such as those found in sediments, the primary degradation pathway for highly chlorinated biphenyls like PCB-95 is reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to the formation of less chlorinated and consequently less toxic congeners.

The following table summarizes the observed regiospecificity of chlorine removal from polychlorinated biphenyls by different anaerobic microbial communities.

| Microbial Community/Enrichment Culture | Preferred Dechlorination Position(s) | Resulting Products | Reference |

| Hudson River Sediments | meta, para | Accumulation of ortho-substituted congeners | epa.gov |

| Baltimore Harbor Sediment Enrichments | ortho | 2,3,5-trichlorobiphenyl, 3,5-dichlorobiphenyl | nih.gov |

| Freshwater Sediment Communities | para > ortho > meta | 2,3,5,6-tetrachlorophenol, 2,3,5-trichlorophenol | nih.gov |

| Anaerobic Methanogenic Granules | meta, ortho, para then ortho | 2,3,4,6-tetrachlorobiphenyl, 2,4,6-trichlorobiphenyl | researchgate.net |

The anaerobic degradation of PCB-95 is typically carried out by complex microbial consortia rather than single microbial species. These consortia often form structured aggregates known as granules, which create a favorable microenvironment for the dechlorination process. Within these granules, different microbial populations work synergistically to break down the complex organic matter and facilitate the reductive dechlorination of PCBs. Methanogenic and sulfate-reducing conditions have been shown to support PCB dechlorination. nih.govnih.gov While specific microorganisms responsible for PCB dechlorination have been difficult to isolate, evidence points towards the involvement of organisms from the phylum Chloroflexi, such as Dehalococcoides species, which can utilize PCBs as electron acceptors. researchgate.net The syntrophic relationships within these consortia are crucial for the complete degradation of the compound.

Aerobic Biotransformation Pathways

In the presence of oxygen, different microbial degradation pathways become dominant. Aerobic biotransformation of PCBs, including this compound, generally proceeds through an oxidative route, which is effective for less chlorinated congeners that may be products of anaerobic dechlorination.

The initial and rate-limiting step in the aerobic degradation of PCBs is the introduction of two oxygen atoms into the biphenyl (B1667301) structure, a reaction catalyzed by dioxygenase enzymes. epa.gov This dioxygenation can occur at different positions on the biphenyl rings, typically at adjacent, un-chlorinated carbon atoms. This leads to the formation of unstable cis-dihydrodiols, which are then dehydrogenated to form dihydroxybiphenyls. Subsequent enzymatic reactions further break down the aromatic rings. In some cases, hydroxylation, the addition of a hydroxyl group, can also occur, leading to the formation of hydroxylated PCB metabolites (OH-PCBs). nih.govnih.govsemanticscholar.org These hydroxylated metabolites can have their own toxicological implications.

A variety of aerobic bacteria have been identified that are capable of degrading PCBs. Among the most studied are species from the genera Pseudomonas, Rhodococcus, and Burkholderia. researchgate.netnih.govnih.gov These bacteria possess the necessary enzymatic machinery, encoded by the bph gene cluster, to carry out the oxidative degradation of biphenyl and its chlorinated derivatives.

Key enzymes in this pathway include:

Biphenyl dioxygenase (BphA): This is a multi-component enzyme system that catalyzes the initial dioxygenation of the biphenyl ring. The substrate specificity of BphA plays a critical role in determining which PCB congeners can be degraded.

cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (BphB): This enzyme converts the cis-dihydrodiol product of BphA to a dihydroxybiphenyl.

2,3-Dihydroxybiphenyl-1,2-dioxygenase (BphC): This enzyme catalyzes the meta-cleavage of the dihydroxylated aromatic ring, a crucial step in opening the biphenyl structure.

The following table provides examples of microbial strains and enzymes involved in the aerobic degradation of PCBs.

| Microbial Strain | Key Enzymes | Degradation Capability | Reference |

| Pseudomonas putida | Biphenyl dioxygenase (BphA), Catechol-2,3-dioxygenase | Degrades various PCB congeners | nih.gov |

| Rhodococcus sp. RHA1 | Biphenyl dioxygenase (BphA), 2,3-dihydroxybiphenyl dioxygenase (BphC) | Broad congener specificity | researchgate.net |

| Burkholderia xenovorans LB400 | Biphenyl dioxygenase (BphA) | Degrades a wide range of PCB congeners | researchgate.net |

| Microbacterium paraoxydans | Intracellular enzymes | Degrades PCB-101 | nih.gov |

Influence of Chlorination Pattern on Biodegradation Susceptibility

The susceptibility of a PCB congener to microbial degradation is heavily influenced by the number and position of chlorine atoms on the biphenyl rings. nih.gov For this compound, its specific chlorination pattern presents significant challenges for biodegradation.

Generally, the rate of biodegradation decreases as the degree of chlorination increases. nih.gov Pentachlorobiphenyls are thus inherently more resistant to microbial attack than their lower-chlorinated counterparts. The positions of the chlorine atoms are also a determining factor. The presence of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6') can sterically hinder the action of biphenyl dioxygenase, a key enzyme in the aerobic degradation pathway. This compound possesses three ortho chlorines, which contributes to its recalcitrance.

Furthermore, the presence of chlorines on both phenyl rings, as is the case with this compound, generally leads to lower degradation rates compared to congeners where all chlorines are on a single ring. nih.gov The degradation of this compound is therefore slow, and it is considered a persistent congener in the environment.

Table 1: Factors of Chlorination Pattern Affecting Biodegradation

| Factor | Influence on Biodegradation of this compound |

| Number of Chlorine Atoms | High (five chlorines), leading to decreased susceptibility. nih.gov |

| Position of Chlorine Atoms | Three ortho-substituted chlorines, causing steric hindrance to enzymatic attack. |

| Distribution of Chlorine Atoms | Chlorines on both biphenyl rings, generally slowing degradation. nih.gov |

| Overall Susceptibility | Considered to be highly resistant to biodegradation. |

Photolytic Transformation Processes

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PCBs in the environment, including this compound. This process can occur through direct absorption of light or be mediated by other light-absorbing molecules in the environment.

Direct Photodecomposition in Aqueous and Atmospheric Phases

In the presence of ultraviolet (UV) radiation, such as that found in sunlight, this compound can undergo direct photodecomposition. This process involves the absorption of photons by the molecule, leading to the excitation of its electrons and subsequent cleavage of carbon-chlorine bonds.

The rate of photolysis is dependent on the wavelength and intensity of the light, as well as the medium in which the compound is present. Studies have shown that the photolysis of PCBs in organic solvents under UV irradiation follows pseudo-first-order reaction kinetics. For this compound (PCB 118), the photolysis rate constant has been determined to be 0.0574 s⁻¹ under specific experimental conditions using a high-pressure mercury lamp, indicating a relatively rapid degradation under these conditions. researchgate.net

Indirect Photoreactions and Environmental Catalysis

Indirect photoreactions can also contribute to the degradation of this compound. These reactions are facilitated by the presence of photosensitizers in the environment, such as dissolved organic matter (DOM), which can absorb light and transfer the energy to the PCB molecule or generate reactive oxygen species that can then react with the PCB.

For instance, humic substances in water can act as photosensitizers, accelerating the photodegradation of PCBs. nih.gov Additionally, certain minerals and metal oxides, such as titanium dioxide (TiO₂), can act as photocatalysts, significantly enhancing the degradation of PCBs under UV irradiation. nih.gov The presence of these catalysts in natural waters and on soil surfaces can play a crucial role in the environmental fate of this compound.

Formation of Less Chlorinated Photoproducts

The primary transformation pathway during the photolysis of PCBs is reductive dechlorination, leading to the formation of less chlorinated biphenyls. Research indicates that the removal of chlorine atoms from the ortho positions is often the predominant initial step in the photolytic degradation of many PCB congeners.

For this compound, this would likely result in the formation of various tetrachlorobiphenyls as initial photoproducts. Continued photolysis would lead to further dechlorination, producing tri-, di-, and monochlorobiphenyls, and ultimately biphenyl, which can be more readily degraded by microorganisms. The specific photoproducts formed will depend on the reaction conditions, including the solvent and the wavelength of light used.

Bioaccumulation and Trophic Dynamics of 2,2 ,3,5 ,6 Pentachlorobiphenyl

Bioaccumulation Mechanisms in Biota

The bioaccumulation of 2,2',3,5',6-pentachlorobiphenyl in organisms is a complex process driven by its physicochemical properties and the physiological characteristics of the exposed biota. This persistent organic pollutant (POP) readily partitions into the tissues of living organisms from the surrounding environment, including water, sediment, and food sources.

Uptake and Partitioning in Lipid-Rich Tissues

As a highly lipophilic compound, this compound has a strong affinity for fatty tissues. Once absorbed, it is readily stored in lipid-rich tissues such as adipose tissue, liver, blubber in marine mammals, and the yolk of avian and fish eggs. uh.edunih.gov This partitioning behavior is a key factor in its persistence within an organism, as storage in lipids can slow down its metabolism and excretion.

Studies on various animal species have demonstrated this preferential accumulation. For instance, in common porpoises from the Baltic Sea, the highest concentrations of several PCB congeners, including pentachlorobiphenyls, were found in the blubber, followed by the liver and muscles. nih.gov The concentration in these tissues is often reported on a lipid-weight basis to allow for more accurate comparisons between different tissues and organisms with varying lipid content.

The table below illustrates the concentration of this compound found in the tissues of various organisms, highlighting its tendency to accumulate in lipid-rich compartments.

| Species | Tissue | Concentration (ng/g lipid weight) | Reference |

| Common Porpoise (Phocoena phocoena) | Blubber | 26,000 - 47,000 | nih.gov |

| Common Porpoise (Phocoena phocoena) | Liver | Varies | nih.gov |

| Common Porpoise (Phocoena phocoena) | Muscle | Varies | nih.gov |

Note: The concentrations for the Common Porpoise represent total PCBs, with pentachlorobiphenyls being a significant component.

Role of Organism-Water Partitioning (BAFs)

The bioaccumulation factor (BAF) is a critical metric for quantifying the potential of a chemical to accumulate in an organism from the surrounding water. It is defined as the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. skb.se For hydrophobic compounds like this compound, BAFs can be very high, indicating a strong tendency to move from the aquatic environment into the tissues of aquatic organisms.

The BAF for a specific PCB congener is influenced by several factors, including its octanol-water partition coefficient (Kow), the lipid content of the organism, and the organic carbon content of the sediment. researchgate.net Generally, BAFs increase with increasing Kow, and lipid normalization is often used to compare BAFs among different species. While specific BAF values for this compound are not always individually reported in studies, data for pentachlorobiphenyls as a group demonstrate their high bioaccumulative potential in aquatic life. For example, studies on marine invertebrates have shown that biota-sediment accumulation factors (BSAFs), a related measure, can vary significantly between species with different feeding strategies and metabolic capacities. nih.gov

The following table provides an overview of bioaccumulation factors for pentachlorobiphenyls in different aquatic organisms.

| Organism Type | BAF/BSAF Range | Influencing Factors | Reference |

| Marine Invertebrates | 0.1 - 5.7 (BSAF) | Feeding strategy, metabolism, sediment organic carbon | researchgate.netnih.gov |

| Fish | Can exceed 5000 L/kg (BAF) | Lipid content, Kow, water concentration | uh.edu |

Trophic Transfer and Biomagnification within Food Webs

Once this compound enters the base of a food web, it is transferred to higher trophic levels through consumption. Due to its persistence and slow elimination, this congener can biomagnify, meaning its concentration increases in organisms at successively higher levels in the food chain.

Accumulation at Higher Trophic Levels

The process of biomagnification is quantified by the trophic magnification factor (TMF), which is determined from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of organisms in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Studies have demonstrated the biomagnification potential of this compound. For example, in a study of a terrestrial food web, this congener was found to have a TMF value greater than one, confirming its ability to accumulate in predators at concentrations higher than those in their prey. The following table presents TMF values for pentachlorobiphenyls from different ecosystems.

| Ecosystem | Trophic Magnification Factor (TMF) for Pentachlorobiphenyls | Reference |

| Terrestrial Food Web | >1 | |

| Alpine Lake Food Web | 2.59 (for total Penta-CB) | mdpi.com |

Congener-Specific Differential Accumulation

Not all PCB congeners behave identically in food webs. The degree of chlorination and the position of chlorine atoms on the biphenyl (B1667301) rings influence a congener's lipophilicity, persistence, and susceptibility to metabolic breakdown. Highly chlorinated congeners, like the pentachlorobiphenyls, tend to be more resistant to metabolism and thus have a greater potential for biomagnification. nih.gov

Research has shown that the congener composition of PCBs can change at different trophic levels. For instance, in a study of common porpoises, specific pentachlorobiphenyl congeners like 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) were found to be major contributors to the total toxic equivalent in blubber, indicating their significant accumulation. nih.gov This differential accumulation highlights the importance of congener-specific analysis in understanding the risks posed by PCB mixtures in the environment.

Maternal Transfer and Transgenerational Exposure Routes

A significant route of exposure for offspring is the transfer of this compound from mother to young during gestation and lactation. This maternal transfer can lead to developmental effects in the offspring. Furthermore, there is growing evidence that the effects of exposure can be passed down to subsequent generations through epigenetic mechanisms.

Because of its lipophilic nature, this compound can be mobilized from the mother's lipid stores and transferred to the developing fetus via the placenta and to the newborn through milk. nih.gov Studies on chickens have also shown that this compound can be found in eggs, indicating a direct transfer to the developing embryo. nih.gov This prenatal and early postnatal exposure occurs during critical windows of development, potentially leading to adverse health outcomes.

Recent research has focused on the transgenerational inheritance of health problems following exposure to environmental chemicals like PCBs. nih.govdntb.gov.ua These effects are not due to direct exposure of the later generations but are thought to be mediated by epigenetic changes in the germline (sperm and eggs) of the exposed generation. tandfonline.com These epigenetic modifications, such as changes in DNA methylation, can alter gene expression and lead to an increased susceptibility to diseases in subsequent, unexposed generations. tandfonline.comwsu.edu While much of this research has been conducted on PCB mixtures, it highlights a potential long-term legacy of exposure to persistent compounds like this compound. nih.govdntb.gov.uanih.gov

Enantioselective Environmental Processes of Chiral 2,2 ,3,5 ,6 Pentachlorobiphenyl

Chirality and Atropisomerism of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95)

This compound, commonly known as PCB 95, is a member of the polychlorinated biphenyl (B1667301) (PCB) group of persistent organic pollutants. nih.gov A significant characteristic of PCB 95 is its chirality, a property stemming from its molecular structure. nih.govacs.org Specifically, PCB 95 exhibits axial chirality due to the presence of three chlorine atoms in the ortho positions (positions 2, 2', and 6). nih.govacs.org This substitution pattern creates a high energy barrier for rotation around the single bond connecting the two phenyl rings. nih.govacs.org

This restricted rotation gives rise to two stable, non-superimposable mirror-image forms of the molecule, known as atropisomers. nih.govacs.org These atropisomers are a specific type of enantiomer. nih.gov The existence of these stable rotational isomers means that PCB 95 can be found in the environment as a racemic mixture (containing equal amounts of both atropisomers) or as an enantiomerically enriched mixture where one atropisomer is more abundant than the other. nih.govmmu.ac.uk The two atropisomers of PCB 95 are designated as aR-PCB 95 and aS-PCB 95. nih.gov

The stability of these atropisomers under ambient conditions is a key factor in their environmental behavior. uiowa.edu While commercially produced PCB mixtures are racemic, meaning they have an enantiomer fraction (EF) of 0.5, biological processes can alter this ratio. mmu.ac.uk

Enantioselective Biotransformation by Cytochrome P450 Enzymes

The biotransformation of PCB 95 is primarily carried out by cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a wide range of compounds. uiowa.eduresearchgate.net This metabolic process is often enantioselective, meaning that the enzymes preferentially metabolize one atropisomer over the other. nih.govnih.gov This selective metabolism leads to an enrichment of the less-metabolized atropisomer in tissues and a corresponding enrichment of metabolites from the preferentially metabolized atropisomer. nih.govnih.gov

Studies have identified specific CYP enzymes responsible for the enantioselective oxidation of PCB 95. For instance, human CYP2A6 has been shown to preferentially oxidize the aS-PCB 95 enantiomer. nih.gov In rodents, CYP2B enzymes are known to stereoselectively metabolize chiral PCBs, including PCB 95. nih.gov Rat CYP2B1, for example, preferentially metabolizes aR-PCB 95, leading to an enrichment of aS-PCB 95. nih.gov The oxidation of PCB 95 by these enzymes is a critical step in its detoxification and elimination from the body. uiowa.edu

The enantioselective action of cytochrome P450 enzymes is a key driver of the non-racemic signatures of PCB 95 and its metabolites observed in various organisms and environmental compartments. mmu.ac.uknih.gov

The primary products of the cytochrome P450-mediated biotransformation of PCB 95 are hydroxylated metabolites, known as OH-PCBs. nih.govnih.gov These metabolites are formed through the direct insertion of an oxygen atom into an aromatic C-H bond or via the formation of an unstable epoxide intermediate that rearranges to form an OH-PCB. nih.govnih.gov The formation of these hydroxylated derivatives is a crucial step in the detoxification pathway, as they are more polar than the parent PCB and can be more readily excreted. nih.gov

The enantioselective metabolism of PCB 95 results in the formation of enantiomerically enriched OH-PCBs. nih.govresearchgate.net For example, studies with human liver microsomes have shown that the metabolism of racemic PCB 95 leads to the preferential formation of the second eluting atropisomer of 2,2′,3,5′,6-pentachlorobiphenyl-4′-ol (4'-OH-PCB 95), which is the major metabolite. acs.orgnih.gov In incubations with rat CYP2B1, 5-OH-PCB 95 was formed atropselectively. nih.gov

The specific OH-PCB metabolites formed can vary. In addition to 4'-OH-PCB 95 and 5-OH-PCB 95, other mono- and dihydroxylated metabolites have been identified, including 4-OH-PCB 95 and dihydroxylated PCB 95 (diOH-PCB 95). nih.govnih.gov The profile of these metabolites can differ significantly between species and even between different tissues within the same organism. nih.govnih.gov

Table 1: Major Hydroxylated Metabolites of PCB 95

| Metabolite | Formation Pathway | Species/System | Reference |

| 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB 95) | Major metabolite from para-hydroxylation | Human liver microsomes, Poplar plants | nih.govacs.orgnih.gov |

| 5-hydroxy-2,2',3,5',6-pentachlorobiphenyl (5-OH-PCB 95) | Major metabolite in some rodent studies | Rat liver microsomes, Mouse liver tissue | nih.govnih.gov |

| 4-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4-OH-PCB 95) | Minor metabolite | Human and mouse liver microsomes | nih.govnih.gov |

| Dihydroxylated PCB 95 (diOH-PCB 95) | Further oxidation of OH-PCBs | Mouse intestinal contents | nih.gov |

Significant species-specific differences exist in the enantioselective metabolism of PCB 95. nih.govnih.gov These differences are largely attributed to variations in the expression and activity of cytochrome P450 enzymes among different species. nih.govresearchgate.net

For instance, in humans, metabolism of PCB 95 by liver microsomes results in 4'-OH-PCB 95 as the primary metabolite. acs.orgnih.gov In contrast, studies with rat and mouse liver microsomes have identified 5-OH-PCB 95 as the major metabolite. nih.gov Furthermore, while human CYP2A6 preferentially oxidizes aS-PCB 95, rat CYP2B1 shows a preference for aR-PCB 95. nih.govnih.gov

These species-dependent metabolic pathways lead to different profiles of OH-PCB metabolites and varying degrees and directions of enantiomeric enrichment of the parent PCB 95. acs.orgnih.gov For example, enantiomeric enrichment of PCB 95 is observed in the brains of mice, whereas human brain samples have been found to contain nearly racemic PCB 95. acs.orgnih.gov Even within the same species, factors such as sex and genetic variations in CYP enzymes can influence the enantioselective disposition of PCB 95. nih.govresearchgate.net Studies have also shown that poplar plants can metabolize PCB 95 to OH-PCBs, but the resulting metabolite profile is distinct from that observed in mammals. nih.gov

Table 2: Species-Specific Differences in PCB 95 Metabolism

| Species | Primary Metabolite | Enantiomer Preference of CYP Enzymes | Resulting Enantiomeric Enrichment of PCB 95 | Reference |

| Human | 4'-OH-PCB 95 | CYP2A6 preferentially oxidizes aS-PCB 95 | Nearly racemic in brain tissue | acs.orgnih.govnih.govnih.gov |

| Rat | 5-OH-PCB 95 | CYP2B1 preferentially metabolizes aR-PCB 95 | Enrichment of aS-PCB 95 | nih.gov |

| Mouse | 5-OH-PCB 95 | CYP2 enzymes oxidize PCB 95 | Enrichment of aS-PCB 95 in tissues | nih.govnih.gov |

| Poplar Plant | 4'-OH-PCB 95 | Atropselective metabolism | Enantiomerically enriched OH-PCBs | nih.gov |

Enantiomeric Fraction (EF) Analysis in Environmental Samples

Enantiomeric fraction (EF) analysis is a powerful tool used to study the environmental fate and behavior of chiral compounds like PCB 95. researchgate.netresearchgate.net The EF is calculated as the ratio of the concentration of one enantiomer to the sum of the concentrations of both enantiomers. acs.org For a racemic mixture, the EF is 0.5. mmu.ac.uk Deviations from this value indicate that enantioselective processes have occurred. researchgate.net

The analysis of EFs of PCB 95 in various environmental matrices, such as soil, air, water, and biota, provides valuable insights into its sources, transport, and transformation. researchgate.netacs.org For instance, near-racemic EFs in the atmosphere may suggest that the primary source is from the volatilization of commercial PCB mixtures, which were produced racemically. mmu.ac.ukacs.org In contrast, non-racemic EFs in soil or sediment often point to microbial degradation, which can be an enantioselective process. researchgate.netacs.org

The analysis of enantiomeric fractions of PCB 95 has proven to be a valuable technique for source apportionment and tracing its fate in the environment. researchgate.netacs.org By comparing the EFs in different environmental compartments, researchers can distinguish between "fresh" or unaltered sources and "weathered" or biologically processed sources. acs.org

A notable application of this is in aquatic ecosystems. For example, in the Hudson River estuary, the EFs of PCB 95 in water, sediment, and phytoplankton were used to determine the relative contributions of atmospheric deposition versus contaminated sediments to the food web. acs.org The study found that PCB 95 in the atmosphere was racemic, while in the water column and sediments, it was non-racemic. acs.org This indicated that weathered sediments, where microbial dechlorination had occurred enantioselectively, were the dominant source of PCB 95 to the local aquatic food web. acs.org

Furthermore, EF analysis can help trace the movement of contaminants through food chains. researchgate.net As organisms at higher trophic levels consume contaminated prey, they accumulate PCBs. The enantioselective metabolism within these organisms can lead to further changes in the EFs, providing a signature of bioaccumulation and biotransformation. mmu.ac.ukresearchgate.net

A significant deviation of the enantiomeric fraction (EF) from the racemic value of 0.5 is a strong indicator that biotransformation has occurred. researchgate.netresearchgate.net Since abiotic environmental processes are generally not enantioselective, any significant change in the enantiomeric composition of PCB 95 points towards biological activity. mmu.ac.uk

This principle is widely used to assess the extent of biodegradation of PCBs in contaminated environments. researchgate.net For example, studies of soil samples have shown that a large percentage of soils are non-racemic for PCB 95, suggesting that biodegradation plays an important role in the weathering and removal of PCBs from these soils. researchgate.net The extent of the deviation from a racemic mixture can sometimes be correlated with the degree of metabolism. researchgate.net For example, a significant positive correlation has been observed between the EF of PCB 95 and the total concentration of its hydroxylated metabolites in some studies, further strengthening the link between non-racemic EFs and biotransformation. researchgate.net

Therefore, the analysis of enantiomeric fractions serves as a crucial line of evidence for understanding the biological processes that affect the fate and persistence of chiral pollutants like PCB 95 in the environment. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 2,2 ,3,5 ,6 Pentachlorobiphenyl and Its Metabolites

High-Resolution Gas Chromatography for Congener-Specific Quantification

High-resolution gas chromatography (HRGC) is a cornerstone technique for the analysis of PCBs, allowing for the separation of individual congeners from complex mixtures. cdc.gov The use of capillary columns in HRGC provides superior separation efficiency compared to packed columns, which is essential for resolving the numerous PCB congeners that may be present in a sample. cdc.gov While complete separation of all 209 PCB congeners on a single column is not yet achievable, significant progress has been made in optimizing column technology and analytical methods to separate a large number of congeners, including PCB 95. cdc.gov

The electron capture detector (ECD) is a highly sensitive and selective detector for halogenated organic compounds like PCBs. cdc.govnih.gov Its exceptional sensitivity makes it well-suited for detecting the trace levels of PCBs often found in environmental and biological samples. cdc.govnih.gov When coupled with HRGC, ECD provides a powerful tool for the quantification of specific PCB congeners. nih.gov The response of the ECD is dependent on the number and position of chlorine atoms on the biphenyl (B1667301) structure, with sensitivity generally increasing with the degree of chlorination. nih.gov However, while highly sensitive, ECD is not as specific as mass spectrometry and can be prone to interference from other co-eluting electron-capturing compounds.

The integration of high-resolution gas chromatography with tandem mass spectrometry (GC-MS/MS) represents a significant advancement in the analysis of PCB 95 and its metabolites. acs.orgacs.org This technique offers a higher degree of selectivity and specificity compared to GC-ECD, minimizing interferences and providing more confident identification and quantification. thermofisher.com In GC-MS/MS, the mass spectrometer is used to select a specific precursor ion of the target analyte, which is then fragmented to produce characteristic product ions. By monitoring these specific ion transitions, a highly selective and sensitive detection method is achieved. thermofisher.com This is particularly crucial for distinguishing PCB congeners that may co-elute chromatographically. acs.org For instance, GC-MS/MS has been successfully employed to quantify PCB 95 and its hydroxylated metabolites in various tissues, such as adipose, liver, brain, and blood, following derivatization of the hydroxylated metabolites to their more volatile methoxy (B1213986) derivatives. acs.orgacs.org

Table 1: Comparison of GC Detectors for PCB 95 Analysis

| Feature | Electron Capture Detector (ECD) | Tandem Mass Spectrometry (MS/MS) |

|---|---|---|

| Principle | Measures the decrease in current caused by electron-capturing compounds. | Selects a precursor ion, fragments it, and detects specific product ions. |

| Selectivity | Good for halogenated compounds. nih.gov | Excellent, based on mass-to-charge ratio and fragmentation patterns. thermofisher.com |

| Sensitivity | Very high, in the picogram to femtogram range. cdc.gov | Very high, comparable to or exceeding ECD. thermofisher.com |

| Confirmation | Based on retention time. | Based on retention time and mass spectral data, providing higher confidence. researchgate.net |

| Interferences | Susceptible to co-eluting electron-capturing compounds. | Less susceptible to interferences due to the specificity of ion transitions. thermofisher.com |

Enantioselective Chromatographic Separations

PCB 95 is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers or atropisomers. nih.govnih.gov These enantiomers can exhibit different biological activities and metabolic fates. nih.govsemanticscholar.org Therefore, the ability to separate and quantify the individual enantiomers of PCB 95 and its metabolites is crucial for a comprehensive understanding of its environmental and toxicological behavior. nih.gov

Enantioselective gas chromatography is the primary technique used for the separation of chiral PCBs. nih.gov This is achieved by using capillary columns coated with a chiral stationary phase (CSP). nih.govuni-muenchen.de Cyclodextrin-based CSPs are the most widely used and effective for the enantioselective analysis of PCBs. nih.govgcms.czresearchgate.net These stationary phases are composed of cyclodextrins, which are cyclic oligosaccharides that have a chiral cavity. researchgate.net The separation of enantiomers is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. gcms.cz Various derivatized cyclodextrins, such as permethylated and trifluoroacetylated derivatives, have been developed to enhance the enantioselectivity for a wide range of chiral compounds, including PCB 95. uni-muenchen.degcms.cz For example, a Nucleodex β-PM column has been used to separate the enantiomers of 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB95). nih.gov

To further enhance the separation of complex mixtures containing chiral compounds, multi-dimensional chromatography techniques can be employed. nist.gov Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful approach that utilizes two columns with different separation mechanisms (e.g., a nonpolar column followed by a chiral column) to achieve significantly higher peak capacity and resolution compared to single-column chromatography. nist.gov This technique is particularly valuable for resolving enantiomers from other co-eluting PCB congeners and matrix components, thereby improving the accuracy of enantiomeric quantification. nist.gov

Liquid Chromatography-Mass Spectrometry for Hydroxylated Metabolites

While GC-MS is a powerful tool for analyzing the parent PCB 95 and its less polar metabolites, liquid chromatography-mass spectrometry (LC-MS) is often more suitable for the direct analysis of more polar hydroxylated metabolites. nih.govmdpi.com This is because the hydroxylated metabolites can be thermally labile or may require derivatization before GC analysis, which can introduce potential errors. acs.org

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective method for the determination of hydroxylated PCBs in biological samples. nih.govmdpi.com The use of electrospray ionization (ESI) in the negative ion mode is a common approach for the analysis of these compounds. mdpi.com LC-MS/MS has been successfully applied to detect and identify hydroxylated metabolites of PCB 95, such as 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl, in various biological matrices. nih.govnih.gov

Table 2: Analytical Methods for 2,2',3,5',6-Pentachlorobiphenyl and its Metabolites

| Analyte | Analytical Technique | Key Features |

|---|---|---|

| This compound (PCB 95) | HRGC-ECD | High sensitivity for halogenated compounds. cdc.govnih.gov |

| HRGC-MS/MS | High selectivity and specificity, confirmatory analysis. acs.orgthermofisher.com | |

| PCB 95 Enantiomers | Enantioselective GC with Chiral Stationary Phases (e.g., Cyclodextrin-based) | Separation of individual enantiomers. nih.govgcms.czresearchgate.net |

| Multi-Dimensional GC (GCxGC) | Enhanced resolution for complex samples. nist.gov | |

| Hydroxylated Metabolites | LC-MS/MS | Direct analysis of polar metabolites without derivatization. nih.govmdpi.com |

Research Gaps and Future Directions in 2,2 ,3,5 ,6 Pentachlorobiphenyl Studies

Elucidation of Undiscovered Biotransformation Pathways and Metabolites

The transformation of 2,2',3,5',6-pentachlorobiphenyl within living organisms is a complex process that is not yet fully understood. While the formation of hydroxylated metabolites (OH-PCBs) is a known pathway, the complete profile of these and other transformation products remains elusive.

Recent studies have made progress in identifying novel metabolites. For instance, research on whole poplar plants has identified 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) as a major metabolite, alongside another unidentified hydroxylated PCB 95 metabolite. nih.gov This discovery highlights that plant-based biotransformation may be a significant and previously underestimated source of enantiomerically enriched OH-PCBs in the environment. nih.gov

In animal models, the metabolic profile of PCB 95 can differ significantly between species. nih.gov For example, studies using human liver microsomes have shown that the formation of OH-PCB profiles differs from those observed in rodents. nih.govsemanticscholar.orgnih.gov In humans, the para-hydroxylated metabolite, 2,2′,3,5′,6-pentachlorobiphenyl-4′-ol, is the major product. nih.govsemanticscholar.orgnih.gov In contrast, rat studies have identified other metabolites, such as 2,2′,3,5′,6-pentachlorobiphenyl-5-ol (5-95), as major products in certain conditions. nih.gov Furthermore, di-hydroxylated metabolites have also been detected in mice. acs.org

Refinement of Predictive Models for Environmental Fate and Transport

Predicting the movement and persistence of this compound in the environment is essential for risk assessment and management. Current environmental fate and transport models rely on a variety of physicochemical properties and environmental parameters. epa.govresearchgate.net However, the accuracy of these models can be improved by incorporating more detailed and specific data on PCB 95.

Key factors influencing the environmental fate of PCBs include their low water solubility and high octanol-water partition coefficient, which leads them to sorb strongly to sediment and soil particles. epa.gov Volatilization is another important transport mechanism. epa.gov Existing models can be enhanced by integrating more precise data on the sorption coefficients and volatilization rates specific to PCB 95 under various environmental conditions.

The development of in silico systems to predict biodegradability and toxicity based on chemical structure is a promising area of research. nih.gov These models can help to rapidly screen large numbers of compounds, but their predictive power for specific congeners like PCB 95 needs to be refined. This requires larger and more diverse datasets of experimental biodegradability and toxicity data for model training and validation. nih.gov Furthermore, incorporating the influence of environmental factors, such as temperature and microbial community composition, into these models would significantly improve their accuracy. mdpi.com

Future efforts should focus on:

Developing more sophisticated quantitative structure-activity relationship (QSAR) models specifically for PCB 95 and its metabolites.

Integrating data on biotransformation pathways and metabolite properties into fate and transport models.

Conducting field studies to validate and calibrate predictive models under real-world conditions.

Development of Novel Remediation Strategies Based on Transformation Mechanisms

Current remediation methods for PCB-contaminated sites, such as incineration, can be energy-intensive and may produce harmful byproducts. researchgate.net There is a pressing need for the development of innovative and sustainable remediation technologies. A deeper understanding of the transformation mechanisms of this compound can pave the way for such novel strategies.

Bioremediation, which utilizes microorganisms or plants to degrade pollutants, holds significant promise. mdpi.com The discovery of bacteria like Microbacterium paraoxydans, which can degrade pentachlorobiphenyls, is a significant step forward. researchgate.netnih.gov Research into the intracellular enzymes of such bacteria can lead to the development of enzyme-based remediation systems. nih.gov Phytoremediation, using plants like poplars that can take up and transform PCBs, is another cost-effective and environmentally friendly approach. nih.govmdpi.com

Future research should concentrate on:

Identifying and isolating novel microorganisms and enzymes with high PCB 95 degradation capabilities.

Optimizing the conditions for bioremediation and phytoremediation to enhance their efficiency.

Investigating the use of genetic engineering to create microorganisms or plants with enhanced PCB degradation abilities.

Exploring combined approaches, such as the use of microbial-plant synergistic systems, for more effective remediation.

Advanced Spectroscopic and "Omics" Approaches in Degradation Research

To unlock the remaining mysteries of this compound degradation, researchers are increasingly turning to advanced analytical techniques. Spectroscopic methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), are instrumental in identifying and quantifying PCB 95 and its metabolites. nih.gov

The application of "omics" technologies—proteomics and metabolomics—is revolutionizing the study of biodegradation. mdpi.com Proteomics allows for the identification of proteins that are differentially expressed in microorganisms during the degradation of PCBs. nih.gov This can reveal the key enzymes and metabolic pathways involved. For example, a study on Microbacterium paraoxydans used proteomics to identify up-regulated proteins associated with the degradation of pentachlorobiphenyl. nih.gov

Metabolomics, the comprehensive analysis of metabolites, provides a snapshot of the metabolic state of an organism and can help to identify the breakdown products of PCB 95. researchgate.netnih.gov By combining proteomics and metabolomics, researchers can gain a holistic view of the degradation process and identify potential biomarkers for bioremediation monitoring. nih.gov

Future research directions in this area include:

The application of high-resolution mass spectrometry for the structural elucidation of unknown metabolites.

The use of stable isotope probing in conjunction with omics techniques to trace the metabolic fate of PCB 95 in complex environmental samples.

The development of computational tools for the integration and interpretation of multi-omics datasets.

By focusing on these research gaps and embracing cutting-edge technologies, the scientific community can continue to advance our understanding of this compound and develop effective solutions to mitigate its environmental impact.

Q & A

Q. What analytical methods are recommended for detecting hydroxylated metabolites of PCB 95 in plant tissues?

Hydroxylated metabolites, such as 4′-OH-PCB95, can be identified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) for preliminary screening, followed by confirmation with gas chromatography-mass spectrometry (GC-MS) using authentic reference standards. Enantioselective analysis requires chiral columns like Nucleodexβ-PM to resolve atropisomers .

Q. How are PCB 95 and its metabolites quantified in environmental or biological samples?

Quantification typically involves isotope dilution with deuterated internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4) to correct for matrix effects. GC-MS with electron capture negative ionization (ECNI) is preferred for high sensitivity in detecting chlorinated congeners .

Q. What are the standard protocols for synthesizing hydroxylated PCB 95 metabolites like 4′-OH-PCB95?

A two-step synthesis is used:

- Step 1: Iodination of 2,5-dichloroanisole with Ag₂SO₄ and I₂ in dichloromethane.

- Step 2: Ullmann coupling with 2,3,6-trichloroiodobenzene using Cu-bronze catalyst at 230°C under nitrogen. Methylation with diazomethane generates the methoxy derivative (4′-MeO-PCB95) for structural confirmation .

Advanced Research Questions

Q. How does enantiomeric enrichment of PCB 95 influence its neurotoxic outcomes in mammalian models?

Enantiomeric enrichment is tissue- and species-dependent. In mice, the second eluting atropisomer (E2-PCB95) accumulates preferentially in the brain, potentially interacting with neurodevelopmental targets like ryanodine receptors. Studies using Cyp2abfgs-null and CYP2A6-humanized mice reveal metabolic differences driven by cytochrome P450 isoforms .

Q. What experimental designs address contradictions in PCB 95 metabolite profiles between human and rodent models?

Human liver microsomes (HLMs) produce 4′-OH-PCB95 as the major metabolite, whereas rodents form para-hydroxylated products. Use single-donor HLMs to assess inter-individual variability and compare CYP2B6/2A6 activity with rodent CYP2Bs. Dose-response studies in transgenic mice can clarify species-specific neurotoxicity mechanisms .

Q. How can atropselective metabolism of PCB 95 inform environmental risk assessments?

Plants like poplar exhibit enantioselective hydroxylation, generating enantiomerically enriched OH-PCBs that persist in soil. Couple phytoremediation experiments with enantiomer-resolved analysis to track bioaccumulation and transformation pathways. Field studies should compare congener-specific degradation rates using GC×GC-TOFMS .

Data Contradiction and Reconciliation

Q. Why do tissue-specific disparities in OH-PCB detection occur (e.g., absence in brain vs. liver)?

OH-PCBs are rapidly conjugated (e.g., sulfated or glucuronidated) in the liver and excreted, limiting their accumulation in lipid-rich tissues like brain or adipose. Use LC-MS/MS with enzymatic hydrolysis to detect conjugated metabolites in blood and bile .

Q. How to resolve discrepancies in PCB 95 toxicity studies across in vitro and in vivo models?

In vitro models often lack metabolic competence. Co-culture systems with hepatocytes or microsomes can mimic in vivo metabolism. Validate findings using tissue-specific biomonitoring data and adjust for enantiomeric fractions in dose metrics .

Methodological Tables

| Synthetic Pathway | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 4′-OH-PCB95 synthesis | Ag₂SO₄, I₂, DCM (48h, rt); Cu-bronze (230°C, 7d) | 65-70% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.